(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid
Description
(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid (CAS 301850-37-3) is a chiral amino acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) at the C2 position and a 4-hydroxyphenyl moiety at the C3 position of the propanoic acid backbone. The compound is the dimethylated analog of D-tyrosine [(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid], a non-proteinogenic amino acid with applications in peptide synthesis and medicinal chemistry . Key physicochemical properties include:
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGAKCAAJOICV-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid generally proceeds via the following key steps:
Starting Materials : The synthesis begins with commercially available 4-hydroxybenzaldehyde and dimethylamine as primary reagents.
Formation of Schiff Base Intermediate : 4-hydroxybenzaldehyde undergoes condensation with dimethylamine to form an imine (Schiff base) intermediate. This reaction typically occurs under mild conditions, often in an alcohol solvent such as methanol or 2-propanol.
Reduction of Schiff Base : The imine intermediate is subsequently reduced to the corresponding amine. Sodium borohydride is a common reducing agent used for this step, providing good selectivity and yield.
Introduction of Propanoic Acid Moiety : The amine intermediate is reacted with propanoic acid or its derivatives (e.g., methyl acrylate or acrylic acid) under reflux conditions to form the target amino acid compound.
This sequence is summarized in the following table:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1. Condensation | Schiff base formation | 4-hydroxybenzaldehyde + dimethylamine, solvent (MeOH or 2-propanol), room temperature | Schiff base (imine) |
| 2. Reduction | Reduction | Sodium borohydride, mild conditions | Corresponding amine |
| 3. Addition of acid moiety | Nucleophilic addition | Propanoic acid or methyl acrylate, reflux | This compound |
These steps are supported by experimental protocols where refluxing with acrylic acid or methyl acrylate in aqueous or alcoholic media leads to the formation of β-amino acid derivatives bearing the 4-hydroxyphenyl group.
Industrial Production Methods
For scalable industrial synthesis, more efficient and controlled methods have been developed:
Flow Microreactors : Continuous flow microreactor technology allows precise control over reaction parameters such as temperature, residence time, and reagent mixing. This leads to improved yields, reduced reaction times, and enhanced product purity. Flow systems also facilitate safer handling of reactive intermediates and hazardous reagents.
Catalytic Processes : Catalysts, including biocatalysts like alcohol dehydrogenases (ADH) combined with cofactor recycling systems (e.g., glucose dehydrogenase for NADH regeneration), have been employed to achieve stereoselective synthesis of chiral amino acid derivatives with high enantiomeric excess (>99.5%). Such enzymatic methods offer mild reaction conditions and environmentally friendly profiles.
Biphasic and Monophasic Systems : Biocatalytic processes have been demonstrated in both biphasic (water/octanol) and monophasic aqueous systems to convert keto acid precursors into the desired chiral amino acid with high yield (up to 79%) and optical purity.
The industrial approach aims to maximize space-time yield and minimize waste, with reported space-time yields reaching 660 g·L⁻¹·d⁻¹ under optimized conditions.
Alternative Synthetic Strategies and Derivative Formation
Research into related compounds bearing the 4-hydroxyphenyl moiety has explored alternative synthetic routes and functionalization strategies:
Reaction of 4-aminophenol with Methyl Acrylate or Acrylic Acid : This reaction under reflux conditions in solvents such as 2-propanol or water produces intermediates like N-(4-hydroxyphenyl)-β-alanine methyl ester and related derivatives, which can be further transformed into hydrazides, hydrazones, and heterocyclic derivatives.
Hydrazide and Hydrazone Formation : Amino acid derivatives can be converted into hydrazides and subsequently reacted with various aromatic or heterocyclic aldehydes to form hydrazones, expanding the chemical diversity and biological activity spectrum.
Esterification and Hydrazinolysis : Esterification of carboxylic acid intermediates with methanol and subsequent hydrazinolysis enable the preparation of dihydrazide derivatives, which serve as versatile intermediates for further functionalization.
These synthetic variations provide a platform for generating analogs with potential antimicrobial and pharmacological applications.
Summary Table of Key Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Schiff base formation + reduction | Condensation of 4-hydroxybenzaldehyde with dimethylamine, reduction with sodium borohydride, acid addition | Straightforward, good yields | Multiple steps, requires purification |
| Biocatalytic synthesis | Enzymatic reduction of keto acid precursors using ADH and GDH recycling | High stereoselectivity, mild conditions, scalable | Requires enzyme availability and optimization |
| Flow microreactor continuous synthesis | Continuous flow reaction with precise control of parameters | Enhanced yield and purity, scalable | Setup complexity and cost |
| Esterification and hydrazide derivatization | Conversion of intermediates to esters and hydrazides for further modification | Enables compound diversification | Additional synthetic steps |
Research Findings and Analytical Data
The chiral purity of the synthesized this compound can be confirmed by chiral HPLC and NMR spectroscopy, showing enantiomeric excess values above 99.5% in enzymatic preparations.
NMR analysis of hydrazone derivatives indicates the presence of E/Z isomers due to restricted rotation around amide bonds, which is important for understanding the structural properties of related compounds.
Yields for chemical synthesis routes typically range from moderate to high (58–94%) depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. This results in intermediates that can be further modified to yield various derivatives with distinct biological properties. The structural modifications often include substitutions on the phenyl ring, which significantly influence the compound's activity against different pathogens and cancer cell lines.
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of derivatives of this compound against multidrug-resistant pathogens.
Key Findings:
- Activity Against ESKAPE Pathogens: Compounds derived from this scaffold have shown varying degrees of antimicrobial activity against the ESKAPE group pathogens, which include Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp. .
- Minimum Inhibitory Concentration (MIC): Certain derivatives exhibited MIC values ranging from 1 to 64 µg/mL against resistant strains, indicating their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 2 | MRSA | 16 |
| Compound 4 | VRE | >64 |
| Compound 10 | P. aeruginosa | 32 |
| Compound 20 | A. baumannii | 16 |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549.
Key Findings:
- Cytotoxicity: Certain derivatives were able to reduce A549 cell viability significantly, with some compounds achieving up to 50% reduction in cell viability at specific concentrations .
- Antioxidant Activity: Compounds derived from this compound demonstrated promising antioxidant properties, which may contribute to their anticancer effects by mitigating oxidative stress in cancer cells .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound 12 | A549 | 50 | 15 |
| Compound 20 | Vero | >80 | Not Applicable |
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Structural Analogues of Tyrosine
*BNCT: Boron Neutron Capture Therapy
Key Insights :
- Dimethylamino vs.
- Boronated Derivatives: The 4-boronophenyl variant () is designed for targeted radiotherapy, whereas the hydroxyl group in the target compound may favor hydrogen bonding in biological systems .
Substituted Phenylpropanoic Acids
Key Insights :
- Amino Acid vs. Propanoic Acid Derivatives: The target compound’s dimethylamino group distinguishes it from simpler propanoic acids like 3-(4-hydroxyphenyl)propanoic acid (), which lacks nitrogen-based functional groups .
- Thiol-Containing Analogues: Sulfhydryl groups (e.g., in ) enhance redox activity, whereas the dimethylamino group in the target compound may influence charge distribution and solubility .
Biological Activity
(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as a derivative of 3-((4-hydroxyphenyl)amino)propanoic acid, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antioxidant , anticancer , and antimicrobial properties. This article synthesizes current research findings and case studies that highlight the compound's biological activity.
Chemical Structure and Properties
The compound features a dimethylamino group and a 4-hydroxyphenyl moiety, which are critical for its biological interactions. The presence of the hydroxyl group enhances the compound's reactivity and ability to form hydrogen bonds, contributing to its biological efficacy.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, in a study utilizing the DPPH radical scavenging assay, several derivatives demonstrated potent antioxidant properties, with some compounds showing activity comparable to ascorbic acid, a standard antioxidant control .
Table 1: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound 20 | 61.2% | 25 |
| Ascorbic Acid | 85% | 10 |
| Compound 17 | 55.8% | 30 |
2. Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines. Notably, in vitro studies on A549 non-small cell lung cancer cells revealed that certain derivatives reduced cell viability by over 50%, indicating substantial cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous Vero cells .
Case Study: Compound Efficacy in A549 Cell Line
- Compound : N-(4-hydroxyphenyl)-β-alanine hydrazide
- Effect : Reduced A549 cell viability to 86.1%
- Comparison : Standard chemotherapeutics like doxorubicin showed higher cytotoxicity, suggesting that these derivatives could be developed as adjunct therapies.
3. Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been explored against multidrug-resistant pathogens. Studies have shown that these compounds possess structure-dependent antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 2 | MRSA | 8 |
| Compound 4 | E. faecalis | 16 |
| Compound 36 | P. aeruginosa | 32 |
The biological activities of this compound are believed to stem from its ability to interact with various cellular targets:
- Antioxidant Mechanism : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and reducing oxidative stress.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Mechanism : The structural components target enzymes involved in peptidoglycan synthesis in bacterial cell walls, disrupting their integrity and leading to cell death .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving protecting groups (e.g., Fmoc for amino protection) and stereospecific reactions is typical. For example, the dimethylamino group can be introduced via reductive amination, while the 4-hydroxyphenyl moiety may require palladium-catalyzed cross-coupling . Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and temperature to enhance yield and minimize racemization. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How should researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak®) resolves enantiomers, while - and -NMR confirm stereochemistry via coupling constants and NOE effects. X-ray crystallography provides definitive proof of the (2R) configuration . Polarimetry can also validate optical activity, with expected values cross-referenced against literature .
Q. What in vitro assays are suitable for the initial assessment of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., tyrosine hydroxylase or aminopeptidases) evaluate interaction with biological targets, using UV-Vis spectroscopy to monitor substrate conversion . Antioxidant activity can be tested via DPPH radical scavenging or ORAC assays, with IC values compared to controls like ascorbic acid . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa) screen for cytotoxic effects .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this compound and biological targets?
- Methodological Answer : Computational tools like AutoDock Vina or Schrödinger Suite model binding affinities. The 4-hydroxyphenyl group may form hydrogen bonds with catalytic residues (e.g., in oxidoreductases), while the dimethylamino group could engage in electrostatic interactions. Validation via molecular dynamics simulations (100 ns trajectories) assesses binding stability . Cross-referencing with crystallographic data (PDB entries) improves predictive accuracy .
Q. What strategies address low aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer : Salt formation (e.g., sodium or hydrochloride salts) enhances solubility. Co-solvents like PEG-400 or cyclodextrins improve bioavailability without altering stereochemistry . Micellar solubilization using non-ionic surfactants (e.g., Poloxamer 407) is effective for intravenous delivery. LogP values (calculated via ChemDraw) guide solvent selection .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Comparative meta-analysis identifies variables such as assay conditions (pH, temperature) or compound purity. For example, discrepancies in antioxidant activity may arise from differing DPPH concentrations or solvent systems . Validate purity via LC-MS (>98%) and confirm stereochemical integrity to rule out enantiomeric interference . Replicate studies under standardized protocols (e.g., OECD guidelines) ensure reproducibility .
Key Notes
- Stereochemistry : The (2R) configuration is critical for target selectivity; racemization during synthesis or storage must be monitored .
- Toxicity : Acute toxicity studies (OECD 423) recommend a maximum dose of 500 mg/kg in rodent models .
- Metabolism : Phase I metabolism involves hepatic CYP450 demethylation; LC-MS/MS identifies primary metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
